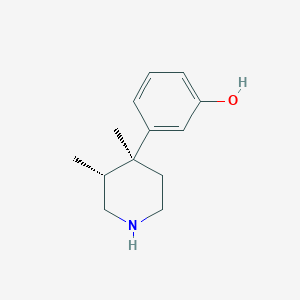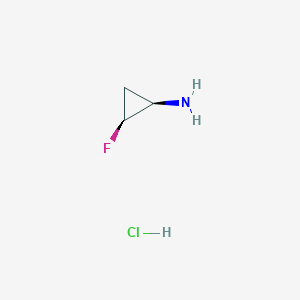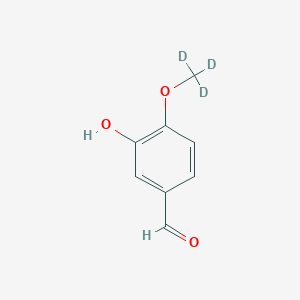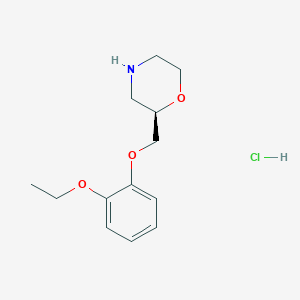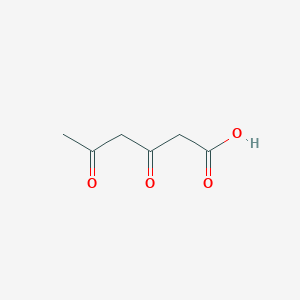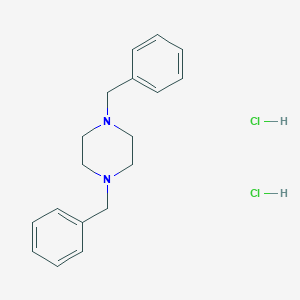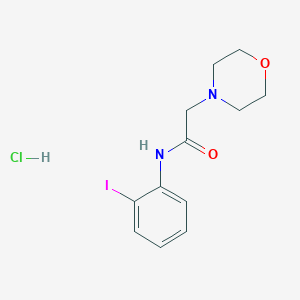
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of morpholine and is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride are not well documented. However, it is believed to have an impact on the cholinergic system, which is involved in various physiological processes, including cognition, memory, and muscle movement.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a radioligand for PET imaging studies. Additionally, further research is needed to understand its mechanism of action and its impact on the cholinergic system.
Méthodes De Synthèse
The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride involves the reaction between 2-iodoaniline and morpholine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain the pure form of the compound.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound is also used as a radioligand in positron emission tomography (PET) imaging studies.
Propriétés
Numéro CAS |
143579-18-4 |
|---|---|
Nom du produit |
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride |
Formule moléculaire |
C12H16ClIN2O2 |
Poids moléculaire |
382.62 g/mol |
Nom IUPAC |
N-(2-iodophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15IN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
Clé InChI |
GNCFZNOVCIAMQU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
Autres numéros CAS |
143579-18-4 |
Synonymes |
N-(2-iodophenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



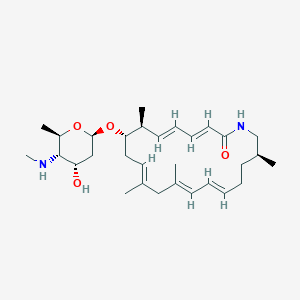
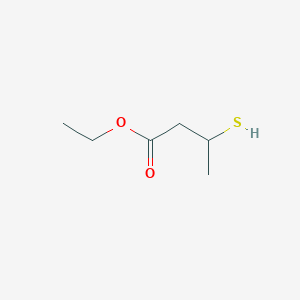
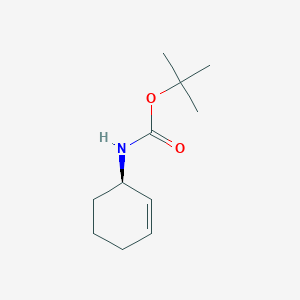
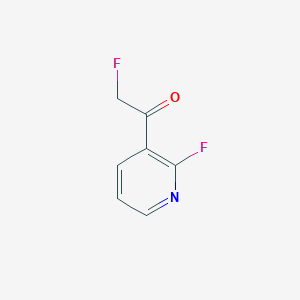
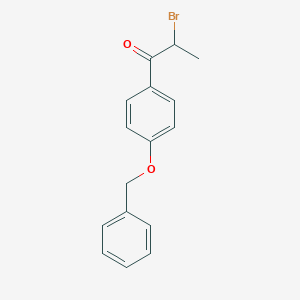
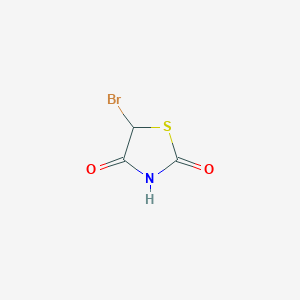
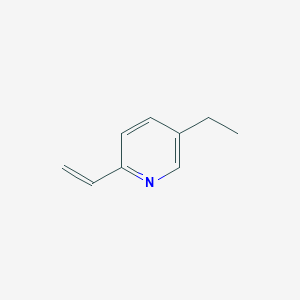
methanone](/img/structure/B134181.png)
